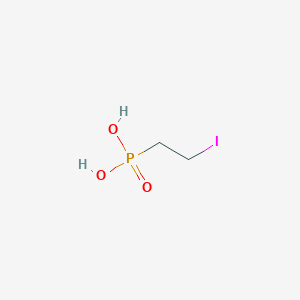
(2-Iodoethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Iodoethyl)phosphonic acid is an organophosphorus compound characterized by the presence of an iodine atom attached to an ethyl group, which is further bonded to a phosphonic acid moiety. The molecular formula of this compound is C2H6IO3P, and it has a molecular weight of 235.95 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodoethyl)phosphonic acid can be achieved through several methods. One common approach involves the reaction of ethylene with phosphorus trichloride (PCl3) in the presence of iodine (I2) and water. The reaction proceeds as follows:
C2H4 + PCl3 + I2 + H2O→C2H6IO3P + HCl
This method typically requires controlled reaction conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for efficiency and cost-effectiveness by employing continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Iodoethyl)phosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation and Reduction Reactions: The phosphonic acid moiety can participate in redox reactions, leading to the formation of phosphonic esters or phosphine oxides.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield phosphonic acid and ethylene glycol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and ethylene glycol .
Applications De Recherche Scientifique
(2-Iodoethyl)phosphonic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Iodoethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s phosphonic acid moiety allows it to form strong interactions with metal ions and other biomolecules, which can influence various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Bromoethyl)phosphonic acid
- (2-Chloroethyl)phosphonic acid
- (2-Fluoroethyl)phosphonic acid
Comparison
Compared to its analogs, (2-Iodoethyl)phosphonic acid is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens can influence the compound’s behavior in chemical reactions and its interactions with biological targets .
Propriétés
Numéro CAS |
7582-45-8 |
|---|---|
Formule moléculaire |
C2H6IO3P |
Poids moléculaire |
235.95 g/mol |
Nom IUPAC |
2-iodoethylphosphonic acid |
InChI |
InChI=1S/C2H6IO3P/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Clé InChI |
NGADBMHGWDBFSS-UHFFFAOYSA-N |
SMILES canonique |
C(CI)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















